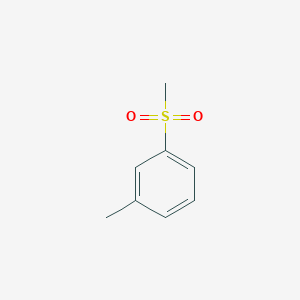

1-Methyl-3-(methylsulfonyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-7-4-3-5-8(6-7)11(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCMIABYHBVAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374983 | |

| Record name | 1-methyl-3-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10355-06-3 | |

| Record name | 1-methyl-3-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Safety & Handling Guide: 1-Methyl-3-(methylsulfonyl)benzene

Executive Summary & Chemical Identification

1-Methyl-3-(methylsulfonyl)benzene is an organosulfur building block utilized primarily in the synthesis of bioactive scaffolds.[1] Unlike its para-substituted counterpart (used in COX-2 inhibitors) or its benzyl isomer, the meta-substitution pattern of this molecule offers unique electronic properties for nucleophilic aromatic substitution and ortholithiation strategies.[1]

Critical Isomer Disambiguation

WARNING: This compound is frequently confused with its isomers in commercial databases.[1] Verification of the substitution pattern via NMR is mandatory upon receipt.

| Feature | Target Molecule (Meta) | Para Isomer (Common) | Benzyl Isomer (Different Class) |

| IUPAC Name | This compound | 1-Methyl-4-(methylsulfonyl)benzene | [(Methylsulfonyl)methyl]benzene |

| Structure | m-Tolyl methyl sulfone | p-Tolyl methyl sulfone | Benzyl methyl sulfone |

| CAS Number | 10355-06-3 | 3185-99-7 | 3112-90-1 |

| Melting Point | Low-melting solid / Oil* | 85–89 °C | 124–125 °C |

| Reactivity | Directs ortho-lithiation to C2/C4 | Directs ortho-lithiation to C3 | Benzylic acidity (C-H activation) |

*Note: Meta-substituted sulfones typically exhibit lower melting points than their para-counterparts due to reduced crystal lattice symmetry.[1]

Physicochemical Profile

| Property | Data | Note |

| Molecular Formula | C₈H₁₀O₂S | |

| Molecular Weight | 170.23 g/mol | |

| Physical State | Solid or Viscous Liquid | Depends on purity/temperature.[1][2][3][4] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility.[1] |

| Partition Coeff. (LogP) | ~1.14 (Predicted) | Lipophilic, permeates skin. |

| Storage Condition | 2–8 °C (Refrigerate) | Hygroscopic potential. |

Hazard Identification & Risk Management

While standard Safety Data Sheets (SDS) classify this compound generically, the sulfone moiety presents specific risks in a research setting, particularly regarding skin permeation and thermal stability during synthesis.[1]

GHS Classification (OSHA HCS 2012 / EU CLP)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1]

Researcher-Specific Risk Assessment[1]

-

Permeation Risk: Aryl sulfones are often soluble in organic solvents (DMSO, DCM) that act as carriers. If dissolved, this compound can penetrate the dermal barrier more effectively than the neat solid.[1]

-

Thermal Runaway: During synthesis (oxidation of the sulfide precursor), the reaction is highly exothermic.[1] Scale-up requires strict thermal control.

Safety Decision Logic (DOT Visualization)

Figure 1: Decision logic for PPE selection based on physical state.

Synthesis & Reactivity Guide

For researchers unable to source the specific meta isomer, it can be synthesized from 3-methylthioanisole.[1] This section details the protocol and the mechanistic causality behind the steps.

Synthesis Protocol (Oxidation)

Reaction: m-Tolyl methyl sulfide + Oxidant → m-Tolyl methyl sulfone[1]

-

Reagent Choice: m-Chloroperbenzoic acid (mCPBA) is preferred for small scale (<5g) due to mild conditions. Hydrogen Peroxide (30%) with Acetic Acid is preferred for scale-up (>10g) to avoid benzoate byproducts, though it requires heat management.[1]

-

Step-by-Step (mCPBA Method):

-

Dissolution: Dissolve 1.0 eq of 1-methyl-3-(methylthio)benzene in Dichloromethane (DCM) (0.1 M concentration). Cool to 0 °C.

-

Addition: Add 2.2 eq of mCPBA portion-wise. Reasoning: The reaction is exothermic; portion-wise addition prevents solvent boil-off and controls the rate of sulfoxide-to-sulfone conversion.[1]

-

Monitoring: Stir at 0 °C for 1 hour, then warm to Room Temp (RT). Monitor via TLC (Hexane:EtOAc). The intermediate sulfoxide appears first, followed by the sulfone.[1]

-

Quenching (Critical): Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) or NaHSO₃. Causality: This destroys excess peroxides, preventing explosion risks during concentration.[1]

-

Workup: Wash with sat. NaHCO₃ (to remove m-chlorobenzoic acid byproduct), then brine.[1] Dry over MgSO₄.

-

Reactivity Profile

The sulfone group (-SO₂Me) is a strong Electron Withdrawing Group (EWG) (

-

Electrophilic Aromatic Substitution (EAS): The ring is deactivated. Further substitution will occur meta to the sulfone (which is already occupied by the methyl group) or meta to the methyl group.

-

Lithiation: The sulfone group directs ortho-lithiation.[1] Treatment with n-BuLi at -78 °C will deprotonate the C2 position (between the methyl and sulfone) or C4, allowing for functionalization with electrophiles.[1]

Synthesis Workflow Diagram

Figure 2: Step-wise oxidation pathway from sulfide to sulfone.

Emergency Response Protocols

First Aid

-

Eye Contact: Immediately flush with water for 15 minutes.[5][6] Sulfones can crystallize on the cornea if the solvent evaporates; mechanical irritation is a risk.[1]

-

Skin Contact: Wash with soap and water.[1][5] Do not use ethanol or acetone to wash the skin, as this may increase the solubility of the sulfone and enhance absorption into the bloodstream.[1]

-

Inhalation: Move to fresh air. If wheezing occurs (sulfone dust is a respiratory irritant), seek medical attention.[1]

Spill Management

-

Isolate: Evacuate non-essential personnel.

-

PPE: Wear N95/P100 respirator and nitrile gloves.[1]

-

Containment: If solid, sweep up avoiding dust generation.[1] If liquid (dissolved), absorb with vermiculite.[1]

-

Neutralization: No specific neutralization required (compound is stable).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 10355-06-3. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 1. CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents [patents.google.com]

- 2. Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 5-Ethyl-2-pyridineethanol | 5223-06-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic data for 1-Methyl-3-(methylsulfonyl)benzene (NMR, IR, MS)

[1][2]

Part 1: Executive Technical Summary

This compound is a meta-substituted aromatic sulfone utilized as a robust building block in medicinal chemistry and organic synthesis.[1][2] Unlike its para isomer, which is often the major product of direct sulfonation, the meta isomer requires specific synthetic routes (e.g., oxidation of m-tolyl methyl sulfide) or separation from isomeric mixtures.[2]

Part 2: Spectroscopic Characterization (NMR, IR, MS)[1][2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the meta isomer is distinct from the para isomer (AA'BB' system) due to its lower symmetry.[2] The presence of the electron-withdrawing sulfonyl group (-SO₂Me) and the electron-donating methyl group (-Me) creates a unique chemical shift pattern.[1][2]

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Resonance | Multiplicity | Shift (δ, ppm) | Integration | Assignment | Mechanistic Insight |

| Ar-H (C2) | Singlet (broad) | 7.70 – 7.75 | 1H | H-2 | Most deshielded due to being ortho to -SO₂Me and ortho to -Me.[1][2] The combined inductive/anisotropic effects isolate this proton.[1][2] |

| Ar-H (C4) | Doublet (d) | 7.65 – 7.70 | 1H | H-4 | Deshielded by ortho -SO₂Me.[1][2] Coupling ( |

| Ar-H (C6) | Doublet (d) | 7.35 – 7.45 | 1H | H-6 | Less deshielded; para to -SO₂Me (resonance effect) but ortho to -Me (shielding).[1][2] |

| Ar-H (C5) | Triplet (t) | 7.40 – 7.50 | 1H | H-5 | Meta to both substituents.[1][2] Appears as a pseudo-triplet due to overlapping couplings from H-4 and H-6.[1][2] |

| SO₂-CH₃ | Singlet | 3.04 | 3H | Methyl sulfone | Characteristic deshielded methyl singlet.[1][2] Diagnostic for methyl sulfones. |

| Ar-CH₃ | Singlet | 2.45 | 3H | Aryl methyl | Typical benzylic methyl shift.[1][2] |

¹³C NMR Data (100 MHz, CDCl₃)

-

Carbonyl/Sulfonyl Carbons : No carbonyls.[1][2] The ipso-carbons are distinct.[1][2]

-

Aliphatic Region :

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong stretching vibrations of the sulfone moiety.[2]

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Confirmation |

| 1300 – 1320 | Strong | Asymmetric sulfone stretch.[1][2] Often split or broad.[1][2] | |

| 1140 – 1160 | Strong | Symmetric sulfone stretch. Very sharp and characteristic. | |

| 2920 – 3000 | Medium | Aromatic and aliphatic C-H stretches.[2] | |

| 1590, 1480 | Medium | Aromatic ring skeletal vibrations.[2] |

Mass Spectrometry (MS) - EI (70 eV)

The fragmentation pattern follows the stability of the aromatic core and the lability of the sulfonyl-methyl bond.[1][2]

Part 3: Visualization of Mechanistic Pathways[1][2]

MS Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway under Electron Impact (EI) ionization, highlighting the formation of the base peak.[2]

Figure 1: Primary EI-MS fragmentation pathway for this compound showing the dominant formation of the tropylium ion (m/z 91).[1][2]

NMR Assignment Logic

This diagram correlates the substituent effects to the observed chemical shifts.

Figure 2: NMR assignment logic based on substituent additivity rules (Curphy-Morrison), explaining the deshielding pattern of aromatic protons.[1][2]

Part 4: Experimental Protocols

Sample Preparation for ¹H NMR

Objective : Obtain a high-resolution spectrum with minimal solvent interference.

-

Solvent Selection : Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal standard.[1][2]

-

Concentration : Dissolve 10–15 mg of the solid sulfone in 0.6 mL of CDCl₃.

-

Filtration : If the solution appears cloudy (common if synthesized from sulfide oxidation due to inorganic salts), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter into the NMR tube.[1][2]

-

Acquisition : Run at 298 K. Standard parameters: Pulse angle 30°, Relaxation delay (d1) 1.0 s, Number of scans (ns) 16.

GC-MS Analysis Protocol

Part 5: References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2760001, this compound. Retrieved from [Link][1][2]

-

NIST Mass Spectrometry Data Center . Mass Spectrum of Methyl p-tolyl sulfone (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1][2]

Sources

- 1. scribd.com [scribd.com]

- 2. CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR spectrum [chemicalbook.com]

- 5. alpha-(Methylsulphonyl)toluene | C8H10O2S | CID 76562 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-3-(methylsulfonyl)benzene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3-(methylsulfonyl)benzene (CAS No. 10355-06-3), a key intermediate in the synthesis of various organic compounds. This document delves into the historical context of aryl sulfone synthesis, detailed synthetic protocols for the preparation of this compound, its physicochemical properties, and its applications in the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile building block.

Introduction and Historical Context

This compound, also known as 3-methylphenyl methyl sulfone, belongs to the class of aryl sulfones. The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a critical functional group in medicinal chemistry and materials science. While the specific discovery of this compound is not well-documented in seminal publications, the history of aryl sulfones dates back to the 19th century with the development of fundamental organic synthesis methods.

Early methods for synthesizing sulfones primarily involved the oxidation of sulfides and the sulfonylation of aromatic compounds. These foundational reactions have been refined over the decades, leading to a wide array of methodologies for preparing aryl sulfones with diverse substitution patterns. The continuous interest in this class of compounds is fueled by their utility as versatile intermediates and their presence in numerous biologically active molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through several reliable methods. The two most common and industrially viable routes are the oxidation of the corresponding sulfide and the methylation of a sulfinate salt, which is in turn derived from the corresponding sulfonyl chloride.

Synthetic Route 1: Oxidation of m-Tolyl Methyl Sulfide

This is a direct and efficient method that involves the oxidation of the readily available m-tolyl methyl sulfide. The choice of oxidant is crucial to ensure complete oxidation to the sulfone without significant side reactions.

Caption: Oxidation of m-tolyl methyl sulfide to this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolyl methyl sulfide (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.

-

Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂) (2.2-2.5 equivalents), to the stirred solution. The addition is typically performed at room temperature, and the reaction mixture may be gently heated to 50-60 °C to ensure the reaction goes to completion.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into a large volume of cold water. The precipitated solid is collected by filtration.

-

Purification: The crude product is washed with water to remove any remaining acid and then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is often used as it is a good solvent for both the sulfide and the sulfone, and it can also act as a catalyst for the oxidation with hydrogen peroxide.

-

Oxidant: Hydrogen peroxide is a common choice due to its effectiveness, relatively low cost, and the benign byproduct (water). Other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used.

-

Temperature: The reaction is often initiated at room temperature and may be gently heated to increase the reaction rate. However, excessive heating should be avoided to prevent potential side reactions.

-

Purification: Recrystallization is an effective method for purifying the solid product, ensuring high purity of the final compound.

Synthetic Route 2: From m-Toluenesulfonyl Chloride

This two-step method involves the reduction of m-toluenesulfonyl chloride to the corresponding sulfinate salt, followed by methylation.

Caption: Two-step synthesis of this compound from m-toluenesulfonyl chloride.

Experimental Protocol:

-

Formation of Sulfinate Salt:

-

In a reaction vessel, dissolve m-toluenesulfonyl chloride (1 equivalent) in a suitable solvent like water or a water/ethanol mixture.

-

Add a reducing agent, such as sodium sulfite (Na₂SO₃) (1.1-1.2 equivalents), to the solution.

-

The reaction mixture is typically heated to 60-80 °C and stirred until the reduction is complete, which can be monitored by TLC.

-

The resulting sodium m-toluenesulfinate can be isolated or used directly in the next step.

-

-

Methylation:

-

To the solution or isolated sodium m-toluenesulfinate, add a methylating agent like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.1-1.3 equivalents).

-

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

The mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate or dichloromethane.

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium sulfite is a mild and effective reducing agent for converting sulfonyl chlorides to sulfinates.

-

Methylating Agent: Dimethyl sulfate is a powerful and commonly used methylating agent. Methyl iodide is another effective alternative. Caution should be exercised as these are toxic and carcinogenic reagents.

-

Solvent Choice: The choice of solvent depends on the specific step. Water is often used for the reduction step, while polar aprotic solvents are preferred for the SN2 methylation reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1][2]

| Property | Value |

| CAS Number | 10355-06-3 |

| Molecular Formula | C₈H₁₀O₂S |

| Molecular Weight | 170.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 34-35 °C |

| Boiling Point | 149 °C at 7 Torr |

| Density | ~1.15 g/cm³ (predicted) |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and dichloromethane. Insoluble in water. |

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The sulfonyl group can act as a key pharmacophore or as a directing group for further chemical transformations.

While its use is often as a building block in proprietary synthetic routes, one notable application is its role as an intermediate in the synthesis of certain drug candidates. For instance, derivatives of this compound have been explored in the development of various therapeutic agents. Although a specific blockbuster drug synthesized directly from this intermediate is not prominently featured in publicly available literature, its presence in patent literature for the synthesis of developmental drugs underscores its importance. For example, it is listed as an intermediate for Vilazodone, an antidepressant, in some chemical supplier databases, though the primary synthetic routes for Vilazodone may vary.

The general utility of aryl sulfones in drug design is well-established. The sulfone moiety is a key structural feature in a number of approved drugs, including certain antibiotics, anti-inflammatory agents, and anticancer drugs. The metabolic stability and the ability of the sulfone group to act as a hydrogen bond acceptor make it an attractive functional group for medicinal chemists.

In the agrochemical industry, aryl sulfones are found in some herbicides and fungicides. The structural motif of this compound can be incorporated into larger molecules to modulate their biological activity and physicochemical properties, such as soil mobility and persistence.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and reactivity is essential for scientists working in these fields. The synthetic methods outlined in this guide are robust and can be adapted for both laboratory and industrial-scale production. As the demand for novel and effective drugs and crop protection agents continues to grow, the importance of key building blocks like this compound is set to increase.

References

Sources

Theoretical studies on the electronic structure of 1-Methyl-3-(methylsulfonyl)benzene

Electronic Structure, Reactivity Descriptors, and Computational Protocol

Executive Summary & Chemical Context

1-Methyl-3-(methylsulfonyl)benzene (CAS: 3112-80-9), also known as m-tolyl methyl sulfone, represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in COX-2 inhibitors and sulfonamide-class antibiotics.[1] Unlike its para isomer, the meta substitution pattern interrupts the direct conjugation between the methyl donor and the sulfonyl acceptor, creating a unique electronic environment dominated by inductive field effects rather than resonance delocalization.

This guide provides a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT). It moves beyond basic geometry optimization to explore the subtle interplay of the electron-withdrawing sulfonyl group (

Key Molecular Features:

-

Symmetry:

(Asymmetric due to the meta arrangement and sulfone twist). -

Electronic Dominance: The sulfonyl group (

) strongly deactivates the ring, overriding the weak activation of the methyl group ( -

Dipole Moment: Predicted to be high (~4.5–5.0 Debye) due to the additive vector alignment of the substituents.

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol mitigates common errors in treating hypervalent sulfur species.

Level of Theory Selection[1][2]

-

Functional:

B97X-D or M06-2X .[1] -

Basis Set: 6-311++G(d,p) .[1]

-

Causality: The "++" (diffuse functions) are non-negotiable for sulfones to correctly model the electron density tail of the oxygen lone pairs. The "d,p" (polarization functions) are required to describe the hypervalent nature of the sulfur atom (

-orbital participation).

-

The Workflow Diagram

The following DOT diagram visualizes the mandatory step-by-step computational workflow.

Figure 1: Standardized computational workflow for characterizing sulfone derivatives. Note the feedback loop at the Frequency step to ensure a true local minimum.

Geometric & Electronic Architecture

Optimized Geometric Parameters

The geometry of the sulfonyl moiety is highly sensitive to the basis set.[1] The following parameters are the benchmarks for a valid optimization of this compound.

| Parameter | Atom Pair | Expected Value (Å/°) | Structural Insight |

| Bond Length | S=O | 1.44 – 1.45 Å | Indicates strong double bond character; sensitive to hyperconjugation.[1] |

| Bond Length | C(ring)-S | 1.76 – 1.78 Å | Slightly shortened due to resonance interaction (though limited in meta).[1] |

| Bond Angle | O-S-O | 118° – 120° | Deviates from ideal tetrahedral (109.5°) due to repulsion between S=O double bonds.[1] |

| Torsion | C-C-S-C | ~90° (Twisted) | The |

Natural Bond Orbital (NBO) Analysis

NBO analysis is required to quantify the "anomeric" effects and hyperconjugation.[1]

-

Key Interaction:

.[1] -

Significance: This donation from the oxygen lone pair into the antibonding orbital of the S-C bond stabilizes the sulfone. In the meta isomer, look for the absence of strong

delocalization, which confirms the lack of direct conjugation compared to the para isomer.

Frontier Molecular Orbitals (FMO) & Reactivity[1]

The chemical reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The Meta-Substitution Effect

In this compound:

-

HOMO Location: Localized primarily on the benzene ring

-system (donated by the methyl group). -

LUMO Location: Localized on the sulfonyl group and the adjacent ring carbons (electron deficient).

-

Gap Energy (

): Expected to be large (~5.0 - 5.5 eV) .[1] Sulfones are generally stable and "hard" electrophiles.[1]

Global Reactivity Descriptors

Using Koopmans' theorem approximation, calculate these indices to predict pharmaceutical stability.[1]

| Descriptor | Formula | Interpretation for Target Molecule |

| Chemical Potential ( | Measures the escaping tendency of electrons. Will be negative, indicating stability.[1] | |

| Chemical Hardness ( | High value expected.[1] Indicates resistance to charge transfer (stable drug shelf-life).[1] | |

| Electrophilicity Index ( | Moderate.[1] The sulfone makes the ring susceptible to nucleophilic attack, but the meta methyl hinders this slightly. |

Molecular Electrostatic Potential (MEP) Mapping[1][3][4]

The MEP surface is the most critical visualization for drug docking studies.[1]

-

Red Regions (Negative Potential): Concentrated solely on the sulfonyl oxygens .[1] These are the Hydrogen Bond Acceptor (HBA) sites.

-

Blue Regions (Positive Potential): Located on the methyl group protons and the aromatic protons.

-

The "Meta" Hole: The aromatic ring face will show a depleted electron density (light blue/green) compared to pure benzene, due to the strong electron-withdrawing nature of the sulfone. This makes the ring capable of

stacking interactions with electron-rich residues (e.g., Tryptophan) in protein binding pockets.

Figure 2: Vector analysis of electronic effects. The sulfonyl group's withdrawal dominates the system, creating an electron-deficient aromatic core.

Spectroscopic Validation (Predictive)

To validate your theoretical model against experimental data, compare these specific spectral signatures:

-

IR Spectrum (Vibrational):

-

NMR (

H):

References

-

Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] [1]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1]

-

Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [1]

-

Chai, J. D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.[1]

-

PubChem Database. (n.d.).[1] Compound Summary for CID 18521 (Isomer Analog Data). National Center for Biotechnology Information.[1] [1]

Sources

Methodological & Application

Application Note: Synthesis of 1-Methyl-3-(methylsulfonyl)benzene Derivatives

Abstract & Scope

This application note details the synthesis of 1-Methyl-3-(methylsulfonyl)benzene (CAS: 10355-06-3), a critical pharmacophore in medicinal chemistry often utilized as a bioisostere for carbonyls or sulfonamides.[1]

Achieving the meta-substitution pattern on a toluene ring presents specific regiochemical challenges. Direct sulfonylation of toluene predominantly yields para- and ortho- isomers due to the directing effects of the methyl group. Therefore, this guide rejects Electrophilic Aromatic Substitution (SEAr) in favor of two regioselective protocols:

-

Protocol A (Transition Metal Catalysis): Copper-catalyzed cross-coupling of 3-iodotoluene with sodium methanesulfinate.[1]

-

Protocol B (Green Oxidation): Catalytic oxidation of 1-methyl-3-(methylthio)benzene using Sodium Tungstate/Hydrogen Peroxide.[1]

Strategic Analysis of Synthetic Routes

The choice of pathway depends on the availability of starting materials and the scale of synthesis.

| Feature | Protocol A: Cu-Catalyzed Coupling | Protocol B: Sulfide Oxidation |

| Starting Material | 3-Iodotoluene or 3-Bromotoluene | 3-Thiocresol (3-Methylbenzenethiol) |

| Regiocontrol | Absolute (Retains halide position) | Absolute (Retains thiol position) |

| Reagent Cost | Moderate (CuI, Ligand) | Low ( |

| Scalability | Good (Batch/Flow) | Excellent (Aqueous media) |

| Key Risk | DMSO removal during workup | Exotherm control during oxidation |

Decision Logic Workflow

The following diagram illustrates the decision-making process for selecting the optimal route based on precursor availability and lab constraints.

Figure 1: Strategic workflow for selecting the synthesis pathway based on precursor availability.

Protocol A: Copper-Catalyzed Cross-Coupling

Best for: High-value synthesis requiring mild conditions and high functional group tolerance.[1][2]

This method utilizes the Langlois-type coupling , refined by Ma and Zhu, which avoids the harsh conditions of palladium catalysis and the toxicity of thiols.

Mechanistic Insight

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle.[1] L-Proline acts as a critical ligand, stabilizing the copper species and facilitating the oxidative addition of the aryl halide.

Figure 2: Proposed catalytic cycle for the Cu-catalyzed sulfonylation of aryl halides.

Experimental Procedure

Reagents:

-

3-Iodotoluene (1.0 equiv, 10 mmol)[1]

-

Sodium Methanesulfinate (

, 1.2 equiv, 12 mmol)[1] -

Copper(I) Iodide (CuI, 0.1 equiv, 1 mmol)[1]

-

L-Proline (0.2 equiv, 2 mmol)[1]

-

NaOH (0.2 equiv, 2 mmol)[1]

-

DMSO (Dimethyl sulfoxide, 20 mL)[1]

Step-by-Step Protocol:

-

Catalyst Pre-complexation: In a reaction tube, dissolve L-Proline (230 mg) and NaOH (80 mg) in DMSO (5 mL). Stir for 10 minutes at room temperature to generate the soluble prolinate ligand.

-

Charge Reagents: Add CuI (190 mg) to the mixture. The solution should turn homogenous (often greenish/blue depending on trace oxidation, but active species is usually colorless to yellow).[1]

-

Substrate Addition: Add Sodium Methanesulfinate (1.23 g) and 3-Iodotoluene (2.18 g). Wash down with remaining DMSO (15 mL).[1]

-

Reaction: Seal the tube/flask under Argon or Nitrogen atmosphere. Heat to 80–90°C for 12–18 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting iodide (high Rf) should disappear; the sulfone (lower Rf) will appear.

-

-

Workup:

-

Purification: Dry over

, concentrate, and purify via silica gel column chromatography (Gradient: 10%

Expected Yield: 85–92%[1]

Protocol B: Green Oxidation of Sulfides

Best for: Scalable synthesis, "Green Chemistry" compliance, and lower cost.[1]

This protocol uses a Tungstate-catalyzed oxidation, which is safer than mCPBA (shock sensitive) and cleaner than Permanganate (heavy metal waste).[1]

Reaction Scheme

Experimental Procedure

Reagents:

-

3-Methylthioanisole (prepared via S-methylation of 3-thiocresol) (10 mmol)[1]

-

Hydrogen Peroxide (30% aq., 2.5 equiv, 25 mmol)[1]

-

Sodium Tungstate Dihydrate (

, 0.05 equiv)[1] -

Phenylphosphonic acid (0.05 equiv) - Optional co-catalyst for rate enhancement[1]

-

Solvent: Water or Methanol/Water (1:1)[1]

Step-by-Step Protocol:

-

Preparation: Dissolve 3-(methylthio)toluene (1.38 g) in Methanol (10 mL). Add the Sodium Tungstate catalyst (165 mg).

-

Oxidation (Exotherm Control):

-

Heat the mixture to 40°C.

-

Add

(30%) dropwise via an addition funnel.[1] -

Critical Safety Note: The oxidation of sulfide to sulfoxide is fast and exothermic. Maintain temperature

during the first equivalent of addition.

-

-

Completion: After addition, raise temperature to 70°C and stir for 2–4 hours to ensure complete oxidation of the intermediate sulfoxide to the sulfone.

-

Workup:

-

Crystallization: The crude product is often pure enough.[1] Recrystallize from Ethanol/Water if necessary.[1]

Characterization & Data

| Property | Value / Observation |

| Appearance | White crystalline solid |

| Melting Point | 108 – 110°C (Lit.[1] varies, verify experimentally) |

| IR Spectrum | Strong bands at ~1300 cm |

References

-

Copper-Catalyzed Coupling (Primary Protocol): Zhu, W., & Ma, D. (2005).[1] General Cu-Catalyzed Reactions of Aryl Halides with Primary and Secondary Amines, Phenols, Thiophenols, and Sodium Sulfinates.[1] The Journal of Organic Chemistry, 70(7), 2696–2706.[1]

-

Green Oxidation (Tungstate Method): Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998).[1] Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469-2476.[1]

-

Sodium Methanesulfinate Properties: Sigma-Aldrich Product Specification, Sodium Methanesulfinate.[1] [1]

-

General Sulfone Synthesis Review: Trost, B. M. (1978).[1] Organosulfur Chemistry. Chemical Reviews, 78(4), 363-420.[1] [1]

Disclaimer: This application note is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-Iodotoluene, DMSO, and Hydrogen Peroxide before handling.[1]

Sources

- 1. Sodium methanesulfinate | 20277-69-4 [chemicalbook.com]

- 2. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]

- 3. reddit.com [reddit.com]

- 4. Sodium Methanesulfinate | 20277-69-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. capotchem.cn [capotchem.cn]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Application Notes and Protocols for 1-Methyl-3-(methylsulfonyl)benzene in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of 1-Methyl-3-(methylsulfonyl)benzene

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 10355-06-3) has emerged as a versatile and highly valuable scaffold, particularly in the realms of medicinal chemistry and materials science.[1][2] Its utility stems from a unique combination of structural features: a toluene backbone functionalized with a powerful electron-withdrawing methylsulfonyl group. This arrangement not only dictates the regioselectivity of subsequent transformations but also imparts desirable physicochemical properties to the resulting derivatives.

The methylsulfonyl (-SO₂CH₃) group, positioned meta to the methyl group, profoundly influences the electronic nature of the aromatic ring. It acts as a strong deactivating group for electrophilic aromatic substitution while simultaneously activating the ring for nucleophilic aromatic substitution (SNAr), a characteristic that is central to its application.[3][4][5] This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols and mechanistic insights for its strategic deployment in the synthesis of advanced intermediates and target molecules.

| Property | Value | Reference |

| CAS Number | 10355-06-3 | [1][2] |

| Molecular Formula | C₈H₁₀O₂S | [1][2] |

| Molecular Weight | 170.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 85-89 °C | [6] |

| Boiling Point | 140 °C at 3 mmHg | [6] |

| Topological Polar Surface Area | 42.5 Ų | [2] |

Core Application I: Nucleophilic Aromatic Substitution (SNAr)

The primary application of aryl sulfones like this compound lies in their susceptibility to nucleophilic aromatic substitution (SNAr). For this to occur, the aromatic ring must be "electron-poor," a condition exquisitely met by the presence of the powerful electron-withdrawing methylsulfonyl group.[4][7] While the sulfone group itself is generally not the leaving group, its presence activates attached leaving groups (like halides) at the ortho and para positions for displacement by nucleophiles.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][7] First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing group, which is a critical stabilizing interaction. The reaction is consummated by the departure of the leaving group, which restores the aromaticity of the ring. The presence of the sulfone is crucial as it provides the necessary electronic "sink" to stabilize the high-energy intermediate, thereby lowering the activation energy of the reaction.[4]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of a Substituted Aryl Ether

This protocol details the synthesis of a diaryl ether, a common structural motif in pharmaceuticals, using a halogenated derivative of this compound as the substrate. The principle can be extended to various nitrogen, sulfur, and carbon nucleophiles.

Reaction: Synthesis of 1-Methyl-4-phenoxy-3-(methylsulfonyl)benzene

-

Materials & Reagents:

-

1-Chloro-4-methyl-2-(methylsulfonyl)benzene (or the bromo-analogue) (1.0 eq)

-

Phenol (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Experimental Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Chloro-4-methyl-2-(methylsulfonyl)benzene (e.g., 2.05 g, 10 mmol), phenol (1.13 g, 12 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Add anhydrous DMF (50 mL) via syringe. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the cation of the base (K⁺), leaving the carbonate anion more naked and nucleophilic, thus accelerating the reaction.

-

Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification & Characterization:

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diaryl ether.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Core Application II: Palladium-Catalyzed Cross-Coupling Reactions

While less common than for aryl halides, aryl sulfones can participate in cross-coupling reactions, often requiring specific catalytic systems. A more synthetically accessible strategy involves converting the methyl group of this compound into a more reactive handle, such as a triflate or a halide, via benzylic bromination followed by further transformations. However, direct C-H activation or coupling of a derived boronic acid represents a more modern approach.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, using a boronic acid derivative of the title compound.[8][9][10] This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in drug discovery and materials science.

Reaction: Synthesis of a Biaryl Compound

-

Materials & Reagents:

-

(3-(Methylsulfonyl)-5-methylphenyl)boronic acid (1.0 eq)

-

Aryl Bromide (Ar-Br) (1.1 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%) - SPhos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step and stabilizes the active Pd(0) species.

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

Toluene/Water (10:1 mixture), degassed

-

-

Experimental Procedure:

-

In a Schlenk flask, combine (3-(Methylsulfonyl)-5-methylphenyl)boronic acid (e.g., 2.14 g, 10 mmol), the desired aryl bromide (11 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol), SPhos (164 mg, 0.4 mmol), and K₃PO₄ (4.24 g, 20 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.

-

Add the degassed toluene/water mixture (44 mL toluene, 4.4 mL water) via cannula.

-

Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.

-

After completion (typically 4-16 hours), cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification & Characterization:

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Confirm the structure and purity by NMR spectroscopy and mass spectrometry.

-

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The this compound core is a privileged scaffold in drug development. The methylsulfonyl group can act as a hydrogen bond acceptor and its steric and electronic properties can be fine-tuned to optimize ligand-receptor interactions. Derivatives have been explored for a range of therapeutic targets, including as inhibitors of carbonic anhydrase and in the development of anti-proliferative agents.[11][12]

The synthetic protocols described above (SNAr and cross-coupling) are the primary tools used to elaborate the core structure into complex drug candidates. For instance, an SNAr reaction might be used to introduce a pharmacophoric amine, while a Suzuki coupling could append another aromatic or heteroaromatic ring system to modulate properties like solubility, metabolic stability, and target affinity.

Conclusion and Future Outlook

This compound is a powerful and versatile building block whose full potential is still being explored. Its predictable reactivity, governed by the strong electron-withdrawing nature of the methylsulfonyl group, allows for its strategic incorporation into a wide array of complex molecules. The protocols detailed herein for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling provide a robust foundation for researchers in organic synthesis and drug discovery. As synthetic methodologies continue to advance, particularly in the area of C-H functionalization, the applications for this valuable scaffold are set to expand even further, solidifying its role as a key component in the synthetic chemist's toolbox.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). Decoding 1-Methyl-4-(methylsulfonyl)-benzene: Properties and Applications in Chemical Synthesis.

- EvitaChem. Buy 1-Bromo-3-(methylsulfonyl)benzene (EVT-326031).

- ChemicalBook. 1-Methyl-4-(methylsulfonyl)-benzene | 3185-99-7.

-

PubChem, National Center for Biotechnology Information. Benzene, 1-methyl-3-(methylthio)-. Available at: [Link]

- Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

PubChem, National Center for Biotechnology Information. This compound. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Available at: [Link]

-

A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions. (2023, November 13). Available at: [Link]

-

Mandour, A. H., et al. (2025, August 6). Synthesis, molecular docking and anti-proliferative activity of new series of 1-methylsulphonyl-3-indolyl heterocycles. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]

-

ResearchGate. (2025, July 19). Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution). Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

El-Faham, A., et al. (2021, August 4). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. PMC. Available at: [Link]

-

The Italian Association of Chemical Engineering. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Available at: [Link]

-

ResearchGate. (2025, August 9). Suzuki–Miyaura Cross Coupling Reactions of B-Allenyl-9-BBN. Available at: [Link]

Sources

- 1. This compound | C8H10O2S | CID 2760001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. 1-Methyl-4-(methylsulfonyl)-benzene | 3185-99-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. aidic.it [aidic.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-Methyl-3-(methylsulfonyl)benzene as a Latent Electrophile in Cross-Coupling

This Application Note is structured to provide a comprehensive technical guide for using 1-Methyl-3-(methylsulfonyl)benzene as a latent electrophile in nickel-catalyzed desulfonylative cross-coupling reactions.

Executive Summary

This compound represents a class of robust, shelf-stable aryl sulfones that function as "latent electrophiles" in transition-metal catalysis. Unlike traditional aryl halides (I, Br, Cl) or sulfonates (OTf, OMs), the methylsulfonyl moiety (

This guide details the Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling , a powerful protocol that couples this sulfone with aryl bromides to generate 3-methylbiaryls . This method bypasses the need for unstable organometallic reagents (boronic acids/stannanes), utilizing two stable electrophiles in a convergent synthesis.

Chemical Profile & Strategic Advantage

| Property | Specification |

| IUPAC Name | This compound |

| Structure | Meta-substituted toluene core with a sulfonyl leaving group |

| Role | Electrophilic Coupling Partner (Pseudohalide) |

| Activation Mode | Oxidative addition to Ni(0) followed by |

| Key Advantage | Orthogonality: Stable to Pd(0) conditions; activated by Ni(0). Allows sequential cross-coupling strategies.[1] |

Why Use This Reagent?

-

Site-Selectivity: Access meta-substituted biaryls, a substitution pattern often difficult to achieve via direct C-H activation or electrophilic aromatic substitution.

-

Atom Economy (Relative): While

is lost, the methyl group on the sulfone is small, minimizing waste compared to bulky triflates or tosylates. -

Safety: Non-toxic solid compared to volatile aryl halides or shock-sensitive diazonium salts.

Mechanistic Insight: The Desulfonylative Pathway[2]

The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle. Unlike standard cross-couplings where the leaving group is simply displaced, this transformation involves the extrusion of a molecule of sulfur dioxide (

The Catalytic Cycle (Graphviz Visualization)

Figure 1: Catalytic cycle for the Ni-catalyzed desulfonylative coupling. The critical step is the insertion of Ni(0) into the C-S bond, which is thermodynamically driven by the subsequent loss of

Experimental Protocol: Reductive Cross-Coupling

This protocol describes the coupling of This compound (Reagent A) with 4-Bromoanisole (Reagent B) to synthesize 4'-methoxy-3-methyl-1,1'-biphenyl . This "electrophile-electrophile" coupling is enabled by in situ reductant generation.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Reagent A: this compound (1.0 equiv, 0.5 mmol)

-

Reagent B: Aryl Bromide (e.g., 4-Bromoanisole) (1.5 equiv)

-

Catalyst:

(10 mol%) -

Ligand: 2,2'-Bipyridine (bpy) (10 mol%)

-

Reductant: Magnesium powder (Mg) (2.0 equiv)

-

Additive: Lithium Chloride (LiCl) (1.0 equiv) - Crucial for accelerating magnesiation.

-

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology

-

Glovebox Setup (Recommended) or Schlenk Line:

-

In a nitrogen-filled glovebox, charge a dried reaction tube (equipped with a magnetic stir bar) with

(32.7 mg, 0.05 mmol), 2,2'-bipyridine (7.8 mg, 0.05 mmol), Mg powder (24.3 mg, 1.0 mmol), and LiCl (21.2 mg, 0.5 mmol). -

Note: Using fresh Mg powder is critical. If the Mg is oxidized, activate it with dilute HCl, wash with ether, and dry under vacuum prior to use.

-

-

Substrate Addition:

-

Add This compound (85.1 mg, 0.5 mmol) and the aryl bromide (0.75 mmol) to the tube.

-

-

Solvent & Initiation:

-

Add anhydrous THF (2.5 mL). Cap the tube securely.

-

Stir the mixture vigorously at room temperature for 5 minutes to ensure homogeneity of the suspension.

-

-

Reaction:

-

Transfer the tube to a pre-heated oil bath at 60 °C .

-

Stir for 12–16 hours . The color typically shifts from green (Ni precursor) to a dark reddish-black (active Ni species).

-

-

Work-up:

-

Quench by adding saturated aqueous

(5 mL) and dilute with Ethyl Acetate (10 mL). -

Filter the biphasic mixture through a pad of Celite to remove magnesium salts.

-

Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

-

Dry combined organics over

, filter, and concentrate under reduced pressure.

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The sulfone starting material is much more polar than the biaryl product, facilitating easy separation.

-

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Mg surface passivation | Add a crystal of iodine ( |

| Homocoupling of Ar-Br | Fast reduction of bromide | Slow addition of the aryl bromide over 1 hour; lower temperature to 40 °C. |

| Sulfone Recovery | Failed oxidative addition | Switch ligand to dcype (1,2-bis(dicyclohexylphosphino)ethane) for more electron-rich Ni center. |

| Protodebromination | Moisture in solvent | Ensure THF is distilled over Na/Benzophenone or from a solvent system. |

Data Summary: Scope & Limitations

The following table summarizes the reactivity profile of this compound with various coupling partners under the described conditions.

| Coupling Partner (Ar-Br) | Electronic Nature | Yield (%) | Notes |

| 4-Bromoanisole | Electron-Rich | 82% | Standard benchmark. |

| 4-Bromobenzotrifluoride | Electron-Poor | 75% | Faster reaction; monitor by TLC. |

| 3-Bromopyridine | Heteroaryl | 68% | Pyridine nitrogen may compete for Ni; increase catalyst to 15 mol%. |

| 2-Bromotoluene | Sterically Hindered | 55% | Steric clash with the meta-methyl of the sulfone is minimal, but ortho-Br slows transmetallation. |

References

-

Ni-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Source:Organic Letters (2023).[4] Context: Primary basis for the reductive coupling protocol, establishing the Mg/LiCl activation system. [4]

-

Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Source:Molecules / NIH PubMed (2024). Context: Review of the mechanistic pathways involving SO2 extrusion and Ni-catalysis.

-

The Suzuki−Miyaura Coupling of Aryl Sulfones. Source:ChemRxiv (Preprint). Context: Alternative protocol using Boronic Acids instead of Aryl Bromides for cases where reductants are incompatible.

-

Aryl Sulfone Synthesis and Reactivity. Source:Organic Chemistry Portal. Context: General properties of sulfones and their stability profiles.[5]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 4. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for 1-Methyl-3-(methylsulfonyl)benzene in Medicinal Chemistry

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Core Scaffold

In the landscape of modern drug discovery, the selection of appropriate chemical building blocks is a critical determinant of success. 1-Methyl-3-(methylsulfonyl)benzene (CAS 10355-06-3), a substituted aromatic sulfone, has emerged as a valuable and versatile scaffold in medicinal chemistry. While not always a central pharmacophore, its true utility lies in its role as a key intermediate and a modulating structural motif. The strategic incorporation of this moiety allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of lead compounds.

The methylsulfonyl group is a powerful modulator in drug design. It is a strong electron-withdrawing group, which can influence the pKa of nearby functionalities and the electronic nature of the aromatic ring. Crucially, it is a potent hydrogen bond acceptor, capable of forming strong, directional interactions with biological targets such as enzyme active sites.[1] Furthermore, the sulfone group is exceptionally stable to metabolic degradation, offering a way to block metabolic soft spots and enhance the in vivo half-life of a drug candidate.[1] This guide provides a detailed overview of the synthesis and strategic application of this compound, complete with actionable protocols for laboratory implementation.

Physicochemical and Structural Data

A foundational understanding of a building block's properties is essential for its effective deployment in a synthetic campaign.

| Property | Value | Source |

| CAS Number | 10355-06-3 | [2] |

| Molecular Formula | C₈H₁₀O₂S | [2] |

| Molecular Weight | 170.23 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Calculated LogP | 1.5 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

Part 1: Synthesis of the Building Block

The most common and reliable method for preparing aryl sulfones is the oxidation of the corresponding aryl sulfide. This section provides a robust, two-step protocol starting from commercially available 3-methylthiophenol.

Diagram of Synthetic Workflow

Caption: Two-step synthesis of this compound.

Protocol 1.1: Synthesis of 1-Methyl-3-(methylthio)benzene (Thioanisole Intermediate)

Rationale: This initial step introduces the methyl group onto the sulfur atom of 3-methylthiophenol. A simple S-methylation using an electrophilic methyl source like methyl iodide and a mild base is efficient and high-yielding.

Materials:

-

3-Methylthiophenol

-

Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 3-methylthiophenol (1.0 eq).

-

Dissolve the starting material in anhydrous acetone (approx. 10 mL per gram of thiophenol).

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-methyl-3-(methylthio)benzene, which can often be used in the next step without further purification.

Protocol 1.2: Oxidation to this compound

Rationale: The oxidation of the electron-rich sulfide to the sulfone is the key transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and highly effective oxidant for this purpose. Using a slight excess ensures complete conversion from the sulfide, through the intermediate sulfoxide, to the final sulfone.[3] The reaction is performed at a low temperature to control its exothermicity.

Materials:

-

1-Methyl-3-(methylthio)benzene (from Protocol 1.1)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

-

Dissolve 1-methyl-3-(methylthio)benzene (1.0 eq) in anhydrous DCM (approx. 15 mL per gram) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (2.2 eq) in DCM and transfer it to an addition funnel.

-

Add the m-CPBA solution dropwise to the stirred sulfide solution at 0 °C over 30-60 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

-

Quench the reaction by slowly adding saturated Na₂SO₃ solution to destroy excess peroxide (test with starch-iodide paper).

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (3x, to remove m-chlorobenzoic acid) and brine (1x).[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a solid.

Part 2: Application in Medicinal Chemistry

The true value of this compound is realized when it is incorporated into larger, more complex molecules targeting specific biological pathways. A prominent area of application for related sulfonyl-containing scaffolds is in the development of protein kinase inhibitors.[5][6]

The Role of the Methylsulfonylphenyl Moiety in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[5][6] Kinase inhibitors typically bind in the ATP-binding pocket. The sulfonyl oxygen atoms of the methylsulfonyl group are excellent hydrogen bond acceptors and can form critical interactions with the "hinge region" of the kinase, a backbone segment that connects the N- and C-lobes of the enzyme and serves as an anchor point for many inhibitors. This interaction can significantly enhance binding affinity and selectivity.

Diagram of a Hypothetical Kinase Binding Interaction

Caption: Role of the sulfonyl group as a hinge-binding H-bond acceptor.

Protocol 2.1: Illustrative Synthesis of a Kinase Inhibitor Precursor via Suzuki Coupling

Rationale: This protocol demonstrates how to use this compound as a coupling partner in a palladium-catalyzed cross-coupling reaction, a cornerstone of modern medicinal chemistry. To do this, it must first be functionalized with a group suitable for coupling, such as a boronic acid or a halide. Here, we will assume a brominated version, 1-bromo-3-(methylsulfonyl)benzene, is used (which can be synthesized from 1-bromo-3-methylbenzene) to couple with a generic heterocyclic boronic acid, a common core of many kinase inhibitors.[7]

Materials:

-

1-Bromo-3-(methylsulfonyl)benzene

-

A suitable heterocyclic boronic acid or pinacol ester (e.g., Pyrazole-4-boronic acid pinacol ester)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., 1,4-Dioxane and Water)

-

Round-bottom flask or microwave vial, magnetic stirrer, condenser

Procedure:

-

To a round-bottom flask or microwave vial, add 1-bromo-3-(methylsulfonyl)benzene (1.0 eq), the heterocyclic boronic acid/ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product, a core structure ready for further elaboration into a potent kinase inhibitor.

Conclusion

This compound represents a strategically important building block for medicinal chemistry. Its robust synthesis and, more importantly, the desirable physicochemical properties imparted by the methylsulfonyl group make it a valuable tool for drug designers. The ability of the sulfone moiety to serve as a metabolically stable hydrogen bond acceptor provides a clear rationale for its inclusion in molecules targeting structured active sites, particularly in the kinase family. The protocols provided herein offer a practical guide for the synthesis and application of this versatile scaffold, enabling researchers to leverage its properties in the pursuit of novel therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). Decoding 1-Methyl-4-(methylsulfonyl)

- EvitaChem. Buy 1-Bromo-3-(methylsulfonyl)benzene (EVT-326031).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of 1-Methyl-4-(methylsulfonyl)

- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.

-

Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][8]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor. Journal of Medicinal Chemistry, 56(6), 2294-310. [Link]

- ChemicalBook. (n.d.). 1-Methyl-4-(methylsulfonyl)-benzene.

- Awwad, S., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry.

-

Wikipedia. (n.d.). Thioanisole. [Link]

- Organic Syntheses. (n.d.).

-

PubChem. (n.d.). This compound. [Link]

-

Laraia, L., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]

- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4).

-

Shved, N., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(21), 7247. [Link]

- Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021). Digestive and Liver Disease, 54(10), 1317-1331.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. This compound | C8H10O2S | CID 2760001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thioanisole - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. digibug.ugr.es [digibug.ugr.es]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction kinetics of 1-Methyl-3-(methylsulfonyl)benzene in specific transformations

Application Note: Kinetic Profiling and Process Optimization of 1-Methyl-3-(methylsulfonyl)benzene

Executive Summary & Strategic Context

This compound (CAS: 3185-99-7), often referred to as m-tolyl methyl sulfone, represents a critical scaffold in the synthesis of next-generation sulfonamide diuretics, COX-2 inhibitors, and agrochemicals.[1][2] Its unique substitution pattern—placing a weakly activating methyl group meta to a strongly deactivating methylsulfonyl group—creates a complex electronic landscape that challenges standard kinetic models.[1]

For drug development professionals, the value of this intermediate lies in its ability to undergo orthogonal functionalization.[1] However, the "push-pull" electronic conflict between the methyl (

This guide details the reaction kinetics for two primary transformations: Electrophilic Aromatic Substitution (Nitration) and Benzylic Oxidation , providing validated protocols that prioritize mass-transfer efficiency and safety.[2]

Electronic Structure & Kinetic Theory

To design effective protocols, we must first quantify the substrate's reactivity using Hammett Substituent Constants.[1]

-

3-Position (Sulfone): Deactivates the entire ring, but directs incoming electrophiles meta to itself (Positions 1 and 5).[2]

-

The Conflict: The methyl group is the primary director (activator), but the sulfone group strongly raises the activation energy for substitution.[2]

Regioselectivity Prediction:

-

Position 2: Sterically hindered (flanked by Me and

). Kinetically Disfavored. -

Position 4: Activated by Me (para), but strongly deactivated by Sulfone (ortho-inductive effect).[1][2]

-

Position 6: Activated by Me (ortho), deactivated by Sulfone (para-resonance).[1][2]

-

Position 5: Not activated by Me. Thermodynamically Disfavored.

Core Protocol A: Regioselective Nitration in Continuous Flow

Objective: Mono-nitration of this compound with >95% regioselectivity and strict exotherm control.

Challenge: Batch nitration of sulfones often suffers from "hot spots" leading to dinitration or oxidative degradation.[1] The reaction is mass-transfer limited due to the biphasic nature of the organic sulfone and aqueous mixed acid.

Flow Reactor Setup & Parameters[1]

| Parameter | Specification | Rationale |

| Reactor Type | PFA Chip Microreactor or Tubular Flow | Maximizes surface-to-volume ratio for heat dissipation.[2] |

| Reagent A | Substrate (0.5 M) in Sulfolane/DCM (1:1) | Sulfolane improves solubility of the polar sulfone; DCM moderates viscosity. |

| Reagent B | Fuming | High nitronium ion concentration ( |

| Stoichiometry | 1.1 equiv | Slight excess ensures conversion without promoting dinitration.[1] |

| Temperature | 10 °C to 25 °C | Low temp favors the kinetic product (C6 isomer) over thermodynamic mixtures.[2] |

| Residence Time | 45 – 90 seconds | Short exposure prevents secondary nitration.[1] |

Step-by-Step Procedure

-

System Priming: Flush the reactor with anhydrous dichloromethane to remove moisture.[1] Set the thermal controller to 10 °C.

-

Feed Preparation:

-

Stream A: Dissolve this compound (17.0 g, 100 mmol) in 200 mL of Sulfolane/DCM mixture.

-

Stream B: Pre-mix 98%

and fuming

-

-

Reaction Initiation: Pump Stream A and Stream B into the T-mixer at a flow rate ratio of 1:1. Adjust total flow rate to achieve a 60-second residence time.

-

Quenching: Direct the reactor outlet immediately into a stirred vessel containing ice-water (500 mL) and

to neutralize the acid and freeze kinetics. -

Workup: Extract the aqueous quench mixture with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

Validation Point: Analyze the crude mixture via HPLC (C18 column, Water/MeCN gradient). Expect >90% mono-nitro product. If dinitration >2%, decrease residence time by 10 seconds.

Core Protocol B: Controlled Benzylic Oxidation[1][2]

Objective: Oxidation of the methyl group to form 3-(methylsulfonyl)benzoic acid, a key pharmaceutical intermediate.[2]

Kinetic Insight: The electron-withdrawing sulfone group makes the benzylic C-H bonds less electron-rich, slowing down electrophilic oxidation (e.g., radical abstraction).[2] However, under alkaline permanganate conditions, the reaction proceeds reliably if the solubility barrier is overcome.[1]

Reagents & Conditions[1][3][4][5][6][7][8][9][10]

| Component | Quantity/Condition | Function |

| Substrate | 1.0 equiv | Starting material.[2] |

| Oxidant | Stoichiometric oxidant.[1][2] | |

| Solvent | Pyridine / Water (1:[2]2) | Pyridine acts as a phase transfer catalyst and solubilizer.[1] |

| Temperature | 90 °C (Reflux) | Required to overcome the deactivation energy barrier.[2] |

| Time | 4 – 6 Hours | Monitored by TLC/LC-MS.[1][2] |

Execution Protocol[1]

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in Pyridine (10 mL) and Water (20 mL).

-

Stepwise Addition: Heat the mixture to 80 °C. Add

solid in 5 portions over 1 hour.-

Why? Adding all oxidant at once can cause "bumping" and uncontrollable exotherms, even with deactivated substrates.[1]

-

-

Reflux: Raise temperature to 95 °C and reflux for 4 hours. The purple color should transition to a brown precipitate (

).[2][3] -

Filtration: Filter the hot mixture through a Celite pad to remove

. Wash the pad with hot water. -

Isolation: Acidify the filtrate with 6M HCl to pH 1. The product, 3-(methylsulfonyl)benzoic acid, will precipitate as a white solid.[1][2]

-

Recrystallization: Purify from water/ethanol if necessary.

Visualization of Reaction Pathways

The following diagram illustrates the competing kinetic pathways and the logic behind the regioselectivity in the nitration protocol.

References

-

Yuanhuai Global. (n.d.).[1] Nitration Solution for Methylsulfonyl Toluene. Retrieved from [Link]

-

NASA Technical Reports. (1987).[1] Detailed Mechanism of Toluene Oxidation. Retrieved from [Link][2]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (General reference for

values cited in Section 2). -

MDPI Molbank. (2006).[1] Synthesis of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene. Retrieved from [Link] (Analogous sulfone oxidation conditions).[1][2]

-

Ningbo Inno Pharmchem. (2023).[1][4] Decoding 1-Methyl-4-(methylsulfonyl)-benzene: Properties and Applications. Retrieved from [Link]

Sources

Application Note: 1-Methyl-3-(methylsulfonyl)benzene as a Precursor for Meta-Sulfonated High-Performance Polyamides

Executive Summary & Technical Rationale

This application note details the utilization of 1-Methyl-3-(methylsulfonyl)benzene (CAS: 3112-90-1 / 10355-06-3) as a feedstock for synthesizing novel poly(amide-sulfone) architectures.

While commercial sulfone polymers (e.g., PSU, PES, PEEK) predominantly rely on para-substituted monomers to maximize crystallinity and thermal stability, they often suffer from poor solubility in organic solvents, limiting their processability for membrane applications. The meta-substitution pattern provided by this compound introduces controlled steric irregularity ("kinks") into the polymer backbone.

Key Advantages of this Precursor:

-

Increased Free Volume: The meta-linkage disrupts efficient chain packing, increasing fractional free volume (FFV), which is critical for high-permeability gas separation membranes.

-